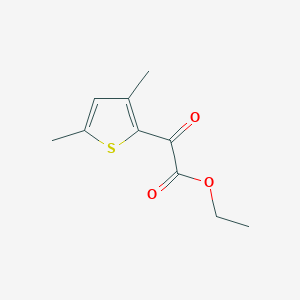
3-Bromopyridine-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H3BrFNO2S. It has a molecular weight of 240.05 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3BrFNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 3-position and a sulfonyl fluoride group at the 4-position .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Mechanism of Action
Target of Action
Sulfonyl fluoride compounds are generally known to interact with various enzymes and receptors in the body, modifying their function .
Mode of Action
It’s known that sulfonyl fluoride compounds can act as electrophiles, reacting with nucleophilic amino acid residues in proteins, leading to changes in protein function .
Biochemical Pathways
The compound’s potential to modify proteins suggests it could influence a variety of biochemical pathways depending on the specific proteins it interacts with .
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
Based on its potential to modify proteins, it could have a wide range of effects, potentially altering cellular signaling, enzyme activity, and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Bromopyridine-4-sulfonyl fluoride. For instance, its reactivity might be affected by the pH of the environment, and its stability could be influenced by temperature .
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Bromopyridine-4-sulfonyl fluoride is its high reactivity and specificity for target enzymes and proteins. This makes it a valuable tool for studying enzyme mechanisms and developing new synthetic methods. However, its irreversible inhibition can also be a limitation, as it can result in the loss of enzymatic activity and potential toxicity.
Future Directions
The future directions for 3-Bromopyridine-4-sulfonyl fluoride include the development of new synthetic methods and the identification of new target enzymes and proteins. Additionally, there is a growing interest in the use of this compound as a tool for studying protein-protein interactions and protein folding. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
Conclusion
In conclusion, this compound is a valuable tool for scientific research, with applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its high reactivity and specificity make it a valuable tool for studying enzyme mechanisms and developing new synthetic methods. However, its irreversible inhibition can also be a limitation, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 3-Bromopyridine-4-sulfonyl fluoride involves the reaction of 3-bromopyridine with sulfonyl chloride in the presence of a base catalyst. The reaction takes place at room temperature and yields the desired product in high purity. Several modifications to this method have been reported, including the use of different catalysts and solvents.
Scientific Research Applications
3-Bromopyridine-4-sulfonyl fluoride has been widely used as a reagent in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and materials science. It has also been used as a labeling agent in mass spectrometry and as a protein modification reagent. Additionally, it has been used in the development of new synthetic methods and as a tool for studying enzyme mechanisms.
Safety and Hazards
properties
IUPAC Name |
3-bromopyridine-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASYIRVLOUAZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2458577.png)
![Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2458578.png)


![N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide](/img/structure/B2458582.png)


![1-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(2-hydroxyethylamino)ethanone](/img/structure/B2458586.png)
![4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2458587.png)
![5-(6-(Trifluoromethyl)pyridin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2458588.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2458591.png)

![methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B2458597.png)